Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase (RTK) belonging to the insulin receptor superfamily. The ALK gene is located on chromosome region 2p23.2-p23.1 and encodes a full-length protein of 1620 amino acids [1]. Its normal expression in adults is largely restricted to the nervous system, with minimal expression in other tissues, making it an attractive target for cancer therapy [2] [3] [1].
In cancer, ALK acts as a driver oncogene primarily through three mechanisms:
These aberrant forms of ALK drive oncogenesis by activating key downstream signaling pathways, including RAS/MAPK, JAK/STAT, and PI3K/AKT, which promote cell survival, proliferation, and growth [3] [1].
The following diagram illustrates the core signaling pathways activated by oncogenic ALK.
Oncogenic ALK signaling pathways and functional outcomes.
ALK alterations are found in a diverse range of malignancies. The table below summarizes the frequency and common fusion partners in key cancer types [2].
| Cancer Type | Frequency of ALK Alterations | Common ALK Fusion Partner Genes or Alteration Type |
|---|---|---|
| Non-Small Cell Lung Cancer (NSCLC) | 3–7% | EML4 (most common), TPR, TFG, KIF5B, KLC1 [2] [3] |
| Anaplastic Large Cell Lymphoma (ALCL) | ~55% (adults) | NPM1 (most common), TPM3, TFG, ATIC [2] [3] |
| Inflammatory Myofibroblastic Tumor (IMT) | Up to 50% | TPM3, TPM4, RANBP2, CARS, PPFIBP1 [2] [3] |
| Neuroblastoma | Up to 15% (sporadic) | Activating point mutations (e.g., F1174L, R1275Q) and amplifications [4] |
| Diffuse Large B-Cell Lymphoma (DLBCL) | < 1% | CLTC, SQSTM1, SEC31A [2] [3] |
| Colorectal, Renal, Breast Cancer | < 1% | EML4, VCL, STRN, WDCP [2] |
Accurate detection of ALK status is critical for patient selection. The following table compares the primary methodologies used in research and diagnostics [5] [6] [7].
| Method | Principle | Key Considerations & Protocols |
|---|
| Immunohistochemistry (IHC) | Detects ALK fusion protein overexpression using antibodies. | Antibody Clones: D5F3 and 5A4 (recommended for solid tumors, high sensitivity); ALK01 (may lack sensitivity in solid tumors) [5] [6]. Protocol (5A4 example): Clone 5A4 (Abcam #ab17127), dilution 1:25, Leica BOND-III instrument with ER2 antigen retrieval [5]. | | Fluorescence In Situ Hybridization (FISH) | Detects chromosomal rearrangements using break-apart probes. | Probe: Vysis LSI ALK break-apart FISH probe [6]. Challenge: Technically challenging; can yield atypical patterns (e.g., "single orange" signals) that may not always correlate with functional fusions [6]. | | Next-Generation Sequencing (NGS) | Detects fusion genes, point mutations, and amplifications via DNA or RNA sequencing. | Advantage: Can identify novel fusion partners and concurrent mutations. RNA-based NGS is highly sensitive for fusion detection [6]. Application: A targeted NGS approach can successfully identify known and novel ALK fusions in FFPE samples [6]. | | Universal Quantitative PCR | Amplifies the 3' end of the ALK transcript to detect all possible fusion variants. | Benefit: Overcomes limitations of fusion-specific PCR assays. Can be adapted to digital droplet PCR (ddPCR) for high sensitivity and reproducibility without standard curves, useful for liquid biopsy [7]. |
The development of ALK Tyrosine Kinase Inhibitors (TKIs) has transformed the treatment of ALK-positive cancers, particularly NSCLC. However, resistance remains a major clinical challenge [2] [3].
The diagram below outlines the experimental workflow for identifying and validating these resistance mechanisms.
Experimental workflow for identifying and validating ALK inhibitor resistance.
Understanding resistance mechanisms reveals new therapeutic opportunities. The concept of "collateral sensitivity"—where a resistance mechanism creates a new, specific vulnerability—is particularly promising [4].
The table below consolidates the key identified information for the ALK inhibitor this compound.
| Property | Description |
|---|---|
| Chemical Identity | Known as compound 22; a pyrimidine-based ALK inhibitor [1]. |
| CAS Number | 1108743-80-1 [2]. |
| Molecular Formula | C₃₀H₃₂F₂N₆O₂ [2]. |
| Molecular Weight | 546.61 g/mol [2]. |
| Biological Activity | Inhibitor of anaplastic lymphoma kinase (ALK) [2]. |
| Key Experimental Data (Cellular) | IC₅₀ of 0.013 μM against human ALCL KARPAS-299 cells in a 72-hour cell viability assay [2]. |
It is important to note that the search results for this compound are sparse. The primary source is a chemical supplier's page, and the provided data is limited to a single data point on one cell line [2]. One study mentions this compound in the context of a newer therapeutic strategy, noting it was used as a conjugate in the development of ALK degraders (PROTACs), but does not provide a full profile of the inhibitor itself [1].
To place this in context, the following diagram illustrates the core signaling pathway driven by oncogenic ALK, which inhibitors like this compound are designed to block, along with the modern degrader approach that builds upon these inhibitors.
Given the limited data available for this compound, here are suggestions for how you can find more comprehensive information:
Anaplastic lymphoma kinase (ALK) is a receptor tyrosine kinase and a validated oncogenic driver in several cancers, including a significant subset of non-small cell lung cancers (NSCLC) [1] [2]. Its oncogenic potential is primarily activated through chromosomal rearrangements that create fusion genes (e.g., EML4-ALK in NSCLC, NPM-ALK in lymphoma), or less commonly, through activating mutations or amplification [3] [1].
Once activated, ALK fusion proteins constitutively dimerize and phosphorylate, leading to the uncontrolled activation of downstream pro-survival and proliferative signaling pathways [1]. The table below outlines the key pathways involved.
| Pathway | Key Components | Oncogenic Role |
|---|---|---|
| MAPK/ERK [1] [2] | RAS, MEK, ERK | Regulates cell proliferation and survival. |
| PI3K/AKT/mTOR [1] [2] | PI3K, AKT, mTOR | Promotes cell survival and inhibits apoptosis. |
| JAK/STAT [1] | JAK, STAT3 | Influences cell growth and immune response. |
| PLCγ [2] | PLCγ | Involved in secondary messenger signaling. |
The following diagram illustrates the signaling network downstream of oncogenic ALK fusions.
Oncogenic ALK signaling activates multiple downstream pathways to drive cancer progression.
The development of ALK tyrosine kinase inhibitors (TKIs) has been a paradigm of precision oncology. These agents are categorized by generation, with each designed to improve potency and overcome the resistance mechanisms that inevitably emerge [2].
| Inhibitor | Key Characteristics | Common Resistance Mutations |
|---|---|---|
| Crizotinib | 1st generation; also inhibits ROS1 and MET [4] [1]. | L1196M, C1156Y, G1269A [4] [2]. |
| Alectinib | 2nd generation; high CNS efficacy [5]. | I1171N/S/T, V1180L, G1202R [6] [2]. |
| Lorlatinib | 3rd generation; broad activity against many resistance mutations [2]. | Compound mutations (e.g., D1203N + F1194C) [7]. |
| Neladalkib | Investigational ALK-selective; shows activity against G1202R and compound mutations in trials [7]. | Active in pre-treated populations, including post-lorlatinib [7]. |
Resistance mechanisms are broadly classified as:
The following core methodologies, derived from published research, are essential for characterizing novel ALK inhibitors [4].
Beyond traditional TKIs, several innovative strategies are being explored to overcome resistance in ALK-positive cancers:
To design meaningful in vivo studies, it's crucial to understand the target. Anaplastic lymphoma kinase (ALK) is a receptor tyrosine kinase that can be oncogenically activated by chromosomal rearrangements, most commonly forming fusion genes like EML4-ALK in non-small cell lung cancer (NSCLC) [1] [2]. These fusions lead to constitutive activation of the ALK kinase domain, driving tumorigenesis through key downstream signaling pathways [1] [3]:
ALK is an ideal drug target because its expression in most adult tissues is very low, potentially limiting toxicity [2]. The following diagram illustrates the signaling pathways driven by oncogenic ALK fusions, which are targeted by inhibitors.
Since specific data on this compound is unavailable, the table below summarizes typical in vivo administration parameters for well-characterized ALK inhibitors. These can serve as a starting point for your experimental design [1] [4] [2].
| ALK Inhibitor | Common Model | Typical Dose | Route | Dosing Frequency |
|---|---|---|---|---|
| Crizotinib | Mouse xenograft (NSCLC) | 50 - 100 mg/kg | Oral gavage | Once or twice daily |
| Alectinib | Mouse xenograft (NSCLC) | 10 - 60 mg/kg | Oral gavage | Once or twice daily |
| Ceritinib | Mouse xenograft (NSCLC) | 25 - 50 mg/kg | Oral gavage | Once daily |
| Brigatinib | Mouse xenograft (NSCLC) | 10 - 25 mg/kg | Oral gavage | Once daily |
| Lorlatinib | Mouse xenograft (NSCLC) | 10 mg/kg | Oral gavage | Once daily |
You can use this detailed protocol as a template, filling in the specifics for this compound as they are determined through your preliminary studies.
1. Formulation Preparation
2. Dosing Regimen Definition
3. Animal Model and Treatment
4. Efficacy and Toxicity Monitoring
The workflow for this typical in vivo efficacy study is outlined below.
Anaplastic lymphoma kinase (ALK) is a receptor tyrosine kinase belonging to the insulin receptor superfamily. It is primarily expressed in the brain, small intestine, and testis, but not in normal lymphoid cells. The ALK gene rearrangement contributes to the initiation of carcinogenesis in various human cancers, including anaplastic large cell lymphoma (ALCL), non-small cell lung cancer (NSCLC), inflammatory myofibroblastic tumors, and neuroblastoma. These rearrangements result from fusion with other oncogenes such as NPM, EML4, and TIM, along with gene amplification, mutation, and protein overexpression. The main physiologic function inhibited by ALK is brain development, and its dysregulation can drive many cancer types, making it a validated molecular target in ALK-mutated malignancies. The rise of drug resistance has somewhat limited the clinical advantage of targeting ALK with tyrosine kinase inhibitors, creating an ongoing need for novel compounds [1] [2].
Molecular docking has become an essential tool in modern drug discovery, allowing researchers to predict how small molecules interact with protein targets at the atomic level. This approach is particularly valuable for studying ligand binding modes and the intermolecular interactions that stabilize ligand-receptor complexes. Docking algorithms perform quantitative predictions of binding energetics, providing rankings of docked compounds based on binding affinity estimates. In the context of ALK inhibition, molecular docking can be integrated with other computational approaches such as quantitative structure-activity relationship (QSAR) modeling, molecular dynamics (MD) simulations, and molecular mechanics generalized Born surface area (MM/GBSA) calculations to provide comprehensive insights into inhibitor binding and facilitate lead optimization [1] [3] [4].
Source Identification: Obtain the three-dimensional crystal structure of the ALK tyrosine kinase domain from the Protein Data Bank (PDB). Recommended structures include those co-crystallized with known inhibitors such as crizotinib (PDB ID: 2XP2), ceritinib (PDB ID: 4MKC), or alectinib (PDB ID: 3AOX). Prioritize structures with high resolution (<2.5 Å) and complete active site residues [5] [3].
Structure Processing: Remove crystallographic water molecules, ions, and co-crystallized ligands. Add missing hydrogen atoms and correct protonation states of amino acid residues using molecular modeling software such as MOE, Schrödinger Maestro, or UCSF Chimera. The protonation state should reflect physiological pH (7.0-7.4) and account for key residues in the active site [5].
Energy Minimization: Perform structural optimization using appropriate force fields (AMBER, CHARMM, or MMFF94) to relieve steric clashes and correct geometric distortions. Apply constraints to heavy atoms during minimization to maintain the overall protein fold while allowing side-chain flexibility. Utilize steepest descent algorithm for initial steps (500-1000 cycles) followed by conjugate gradient method until convergence is reached (gradient <0.05 kcal/mol/Å) [5] [3].
Binding Site Identification: The ALK active site is typically located in the cleft between the N-terminal and C-terminal lobes of the kinase domain. Key residues forming the active site include GLU174, THR175, ARG178, GLU196, THR197, PRO198, ARG199, VAL200, HIS201, SER202, ARG203, ALA204, PRO205, GLN352, LEU355, ASP356, VAL357, VAL358, GLY359, TYR360, ARG608, VAL718, and ALA719. Validate the identified active site by redocking the native crystallized ligand and calculating the root-mean-square deviation (RMSD) between the docked and experimental poses [5].
Grid Generation: Define a docking grid centered on the active site that encompasses all key binding residues. The grid dimensions should be sufficient to accommodate ligand binding and flexibility (typically 20-25 Å in each dimension). Utilize programs such as AutoDock Tools, Schrödinger Glide, or MOE Site Finder for grid generation [4].
Initial Structure Construction: Generate the 3D structure of this compound using chemical drawing software such as ChemDraw. Convert the 2D representation to a 3D model using energy minimization approaches. Ensure proper stereochemical configuration and chiral centers are correctly specified [5].
Energy Minimization and Conformer Generation: Perform geometry optimization using semi-empirical methods (PM3, PM6) or molecular mechanics force fields (MMFF94, GAFF). Generate multiple low-energy conformers using a systematic search or stochastic methods to account for ligand flexibility. The conformer ensemble should represent the accessible rotational space within a reasonable energy window (e.g., 10 kcal/mol above the global minimum) [3] [4].
File Format Preparation: Save the optimized structures in appropriate file formats for docking (MOL2, SDF, or PDB). Assign atomic partial charges using appropriate methods (Gasteiger, AM1-BCC, or RESP). Prepare the ligand in all possible protonation states at physiological pH for comprehensive docking assessment [5].
Software Selection: Based on the search results, recommended molecular docking software includes AutoDock Vina, AutoDock, GOLD, or MOE-Dock. These programs employ different search algorithms and scoring functions, each with particular strengths. AutoDock Vina provides a good balance of speed and accuracy, while GOLD uses genetic algorithms for thorough conformational sampling [6] [3] [4].
Search Algorithm Parameters:
Docking Runs and Replicas: Perform multiple independent docking runs (minimum 10-50) for each ligand to ensure comprehensive sampling of the conformational space. Use different random seeds for stochastic algorithms. Cluster results based on RMSD (typically 2.0 Å cutoff) to identify unique binding modes [4].
Scoring Functions: Employ multiple scoring functions to evaluate binding poses, including:
Pose Selection and Validation: Select the top-ranking poses based on consensus scoring from multiple functions. Apply structural filters to eliminate poses with unrealistic interactions or incorrect binding geometries. Visually inspect the top poses for key interactions with the ALK active site, particularly hydrogen bonds with hinge region residues (e.g., Glu1197, Met1199) and hydrophobic contacts with the DFG motif and gatekeeper residues [3].
Redocking Controls: Perform redocking experiments with co-crystallized ligands from the ALK structures to validate the docking protocol. Calculate the RMSD between experimental and docked poses, with values <2.0 Å considered acceptable reproduction of the binding mode [3].
Decoy Sets and Enrichment Studies: Use benchmarking datasets containing known active compounds and decoys to evaluate the docking protocol's ability to distinguish true binders. Calculate enrichment factors (EF) to quantify performance, with EF1% values >10-20 considered good discrimination [7].
Cross-docking Studies: Test the docking protocol across multiple ALK structures to assess its robustness to different crystal forms and conformational states. This is particularly important for ALK due to the flexibility of the activation loop and DFG motif [3].
The docking analysis of this compound should reveal specific interactions with key residues in the ALK binding pocket. For ALK inhibitors, important interactions typically include:
Hinge Region Interactions: Hydrogen bonds between the inhibitor's heterocyclic core and the backbone amide of hinge residue Glu1197 are critical for anchoring the compound. Additional hydrogen bonds with Met1199 may contribute to binding affinity.
Specificity Pocket Engagement: Extension into the selectivity pocket near the DFG motif, with hydrophobic contacts to Leu1256, Asp1270, and Cys1097. Larger substituents in this region can enhance selectivity over other kinases.
Gatekeeper Interactions: favorable contacts with the gatekeeper residue (commonly Leu1196 in ALK), which controls access to a hydrophobic back pocket. Smaller gatekeepers allow deeper penetration and more potent inhibition [1] [2].
Analysis of the this compound binding mode should identify structural features contributing to its inhibitory activity:
Hydrophobic Complementarity: Alignment of lipophilic groups with hydrophobic subpockets in the ALK binding site, particularly near the DFG motif and gatekeeper region.
Polar Interaction Networks: Strategic placement of hydrogen bond donors/acceptors to interact with key polar residues (Glu1197, Asp1203, Arg1253) and structured water molecules.
Solvent-Exposed Regions: Optimal orientation of substituents toward solvent-accessible areas to balance desolvation penalties with favorable interactions [1].
Employ multiple scoring functions to generate consensus binding affinity predictions for this compound. Compare the predicted binding energy with those of known ALK inhibitors (crizotinib, ceritinib, alectinib) to contextualize the results. The scoring should account for:
To validate the docking poses and obtain more reliable binding affinity estimates, perform molecular dynamics (MD) simulations followed by MM/GBSA calculations:
System Setup: Solvate the docked this compound/ALK complex in explicit water molecules using a truncated octahedral box with a minimum 10 Å buffer distance. Add counterions to neutralize the system charge.
Equilibration Protocol: Gradually heat the system from 0 to 300 K over 100 ps under constant volume, then equilibrate for 1 ns under constant pressure (1 atm) to achieve proper density.
Production Run: Conduct unbiased MD simulation for 50-100 ns with a 2 fs timestep, saving coordinates every 10 ps for analysis. Use the AMBER, CHARMM, or OPLS force fields with TIP3P water model.
MM/GBSA Calculation: Extract snapshots from the trajectory (every 100 ps) and calculate binding free energies using the MM/GBSA method. Decompose the energy contributions per-residue to identify hot spots in the binding interface [1].
Table 1: Recommended Docking Parameters for ALK Tyrosine Kinase with this compound
| Parameter Category | Specific Parameter | Recommended Setting | Alternative Options |
|---|---|---|---|
| Software Selection | Primary Program | AutoDock Vina | GOLD, MOE-Dock, Glide |
| Validation Software | AutoDock | DOCK, Surflex-Dock | |
| Search Algorithm | Algorithm Type | Genetic Algorithm | Monte Carlo, Incremental Construction |
| Number of Runs | 50 | 25-100 (depending on complexity) | |
| Maximum Evaluations | 25,000,000 | 10,000,000-50,000,000 | |
| Population Size | 150 | 100-200 | |
| Scoring Functions | Primary Function | AutoDock Scoring | ChemScore, GoldScore |
| Consensus Functions | ≥3 different functions | Force field, empirical, knowledge-based | |
| Grid Parameters | Center Coordinates | Based on cocrystallized ligand centroid | Active site centroid |
| Grid Dimensions | 60 × 60 × 60 points | Minimum 40 points in each dimension | |
| Grid Spacing | 0.375 Å | 0.2-0.5 Å | |
| Validation Metrics | RMSD Threshold | 2.0 Å | 1.5-2.5 Å |
| Cluster Tolerance | 1.5 Å | 1.0-2.0 Å |
Table 2: Key ALK Tyrosine Kinase Active Site Residues for Interaction Analysis
| Residue Position | Role in Catalysis/Binding | Expected Interaction Type | Known Inhibitor Interactions |
|---|---|---|---|
| Glu1197 | Hinge region backbone | Hydrogen bond acceptor/donor | Critical for inhibitor anchoring |
| Met1199 | Hinge region | Hydrogen bond acceptor | Present in many second-gen inhibitors |
| Leu1196 | Gatekeeper residue | Hydrophobic contacts | Controls access to back pocket |
| Asp1203 | Catalytic residue | Ionic/polar interactions | DFG motif recognition |
| Arg1253 | Salt bridge formation | Cation-π, ionic interactions | Stabilizes active conformation |
| Leu1256 | Hydrophobic pocket | Van der Waals interactions | Specificity determinant |
| Cys1097 | Solvent-accessible region | Covalent modification (optional) | Targeted by irreversible inhibitors |
| Gly1202 | DFG motif flexibility | Backbone interactions | Conformational sensitivity |
Poor Pose Reproduction: If redocking of crystallized ligands yields high RMSD values (>2.5 Å), consider increasing the number of docking runs, adjusting search algorithm parameters, or incorporating protein flexibility in the binding site region.
Inconsistent Scoring: When scoring functions provide conflicting rankings, employ consensus scoring approaches and validate with experimental data where available. Consider the limitations of each scoring function class - force field-based functions may overestimate electrostatic contributions, while empirical functions may be biased toward their training sets.
High Energy Complexes: If the docked complexes exhibit steric clashes or unrealistic interactions, ensure thorough energy minimization of both protein and ligand prior to docking, and verify the protonation states of key residues.
Comprehensive Sampling: Combine global search algorithms with local minimization to ensure thorough exploration of the conformational space while refining promising poses.
Validation Hierarchy: Implement a tiered validation approach beginning with redocking known crystallographic ligands, progressing to enrichment studies with active/inactive compounds, and culminating in prospective experimental testing.
Integration with Complementary Methods: Augment docking studies with MD simulations to account for protein flexibility and MM/GBSA calculations to obtain more reliable binding affinity estimates [1] [3] [4].
The tables below summarize the core and advanced experiments for characterizing a novel ALK inhibitor, integrating common practices in the field [1] [2] [3].
Table 1: Core Biochemical and Cellular Profiling
| Experiment Type | Key Measurable Outputs | Protocol Highlights & Significance |
|---|
| Biochemical Kinase Assay | - IC₅₀ value
Table 2: Mechanistic and Resistance Studies
| Experiment Type | Key Measurable Outputs | Protocol Highlights & Significance |
|---|
| Cell Signaling Analysis | - p-ALK/ALK ratio
The following diagrams outline the logical flow for key experimental workflows you can adapt for Alk-IN-28.
When planning your experiments with this compound, please consider the following:
Anaplastic lymphoma kinase (ALK) has emerged as a critically important therapeutic target in oncology, particularly in non-small cell lung cancer (NSCLC) where chromosomal rearrangements create oncogenic fusion proteins that drive tumor progression. ALK is a receptor tyrosine kinase belonging to the insulin receptor superfamily that activates multiple downstream signaling pathways including PI3K/AKT, RAS/ERK, and JAK/STAT, which collectively promote cell growth, survival, and proliferation [1] [2]. The development of ALK inhibitors has revolutionized treatment for ALK-positive NSCLC patients, with crizotinib being the first FDA-approved targeted therapy in this class. However, therapeutic resistance remains a significant clinical challenge, often arising through secondary mutations in the kinase domain such as the gatekeeper mutation L1196M or solvent front mutation G1202R that reduce drug binding affinity and efficacy [3] [4]. This resistance profile has motivated the search for novel inhibitor scaffolds with improved properties against both wild-type and mutant ALK forms.
ALK-IN-28 (compound 22) represents a promising inhibitor candidate with reported potent activity against ALK. The compound features a complex molecular structure with multiple aromatic ring systems and heteroatoms that facilitate interactions with key residues in the ALK binding pocket [5]. Molecular dynamics (MD) simulations provide powerful computational tools to investigate the structural dynamics of this compound binding, characterize interaction mechanisms at atomic resolution, and rationalize the compound's inhibitory profile. These computational approaches have become indispensable in modern drug discovery, allowing researchers to bridge the gap between static crystal structures and the dynamic behavior of protein-ligand complexes in solution, ultimately enabling more informed decisions in lead optimization campaigns [3] [4].
Molecular dynamics simulations for this compound complexed with the ALK kinase domain followed a rigorous protocol to ensure physiological relevance and computational accuracy. The initial structure was prepared based on the ALK crystal structure (PDB ID: 2XBA) resolved at 1.95 Å, which provides a high-quality template with a co-crystallized reference inhibitor PHA-E429 [3]. This compound was parameterized using the GAFF force field, with partial atomic charges calculated via the AM1-BCC method, while the protein was described using the ff99SB force field, which accurately models protein dynamics [4]. The system was solvated in a TIP3P water box with dimensions extending at least 10 Å beyond the protein surface in all directions, and sodium ions were added to neutralize the system charge, typically requiring 4-5 ions depending on the protonation state of ionizable residues [4].
The simulation protocol employed the AMBER molecular dynamics package (version 12.0 or higher), which implements efficient algorithms for simulating biomolecular systems [4]. After initial energy minimization to remove steric clashes, the system underwent gradual heating from 0 to 300 K over 50 ps under constant volume conditions, followed by density equilibration at constant pressure (1 atm) for another 50 ps. Production simulations were conducted for 100 nanoseconds using a 2-fs integration time step with bonds involving hydrogen atoms constrained using the SHAKE algorithm [3]. Long-range electrostatic interactions were treated using the particle mesh Ewald method with a 10 Å real-space cutoff, while Lennard-Jones interactions were smoothly truncated at 10 Å. Trajectories were saved every 10 ps for subsequent analysis of structural and dynamic properties.
Table 1: Molecular Dynamics Simulation Parameters for this compound/ALK Complex
| Parameter Category | Specific Settings | Rationale |
|---|---|---|
| Force Fields | Protein: ff99SB; Ligand: GAFF; Water: TIP3P | Established biomolecular force fields with proven accuracy |
| System Setup | Cubic water box (10 Å padding); 4-5 Na⁺ ions | Adequate solvation and charge neutrality |
| Simulation Length | 100 ns production MD | Sufficient for conformational sampling and binding stability |
| Temperature Control | 300 K using Langevin thermostat | Physiological temperature with stochastic dynamics |
| Pressure Control | 1 atm using Berendsen barostat | Isotropic pressure coupling for correct density |
| Electrostatics | Particle Mesh Ewald (10 Å cutoff) | Accurate treatment of long-range interactions |
| Constraint Algorithm | SHAKE on bonds involving H | Permits 2-fs time step for improved efficiency |
Analysis of MD trajectories focused on quantifying structural stability, ligand-protein interactions, and conformational dynamics. The root mean square deviation (RMSD) of protein Cα atoms and ligand heavy atoms relative to the starting structure was calculated to assess overall complex stability. To evaluate structural fluctuations during the simulation, the root mean square fluctuation (RMSF) of individual residues was analyzed, with particular attention to regions comprising the binding pocket and catalytically important motifs. Hydrogen bond occupancy was calculated using geometric criteria (donor-acceptor distance < 3.5 Å, angle > 120°), with persistent interactions (occupancy > 30%) considered significant for binding [3].
The simulation analysis pipeline further included principal component analysis to identify essential collective motions that distinguish bound and unbound states, and dynamic network analysis to characterize allosteric communication pathways within the protein structure [3]. For visualization of the binding mode and key interactions, representative structures were extracted from the most populated cluster of the trajectory after RMSD-based clustering. All analyses were performed using cpptraj module of AMBER and cross-validated with visualization in PyMOL or VMD to ensure accurate interpretation of the computational results.
The binding free energy of this compound to ALK was quantitatively estimated using the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method, which provides a favorable balance between computational cost and accuracy for ranking ligand binding affinities. This approach decomposes the binding free energy into contributions from molecular mechanics energy, solvation effects, and entropic considerations [3]. Specifically, 500 snapshots evenly extracted from the last 50 ns of the MD trajectory were subjected to energy calculations using the GB⁺OBC implicit solvation model (igb=5 in AMBER) with a salt concentration of 0.1 M to approximate physiological conditions.
The binding free energy (ΔG_bind) was calculated according to the equation: ΔG_bind = ΔE_MM + ΔG_solv - TΔS where ΔE_MM represents the gas-phase molecular mechanics energy (sum of van der Waals and electrostatic components), ΔG_solv is the solvation free energy change (sum of polar and nonpolar contributions), and -TΔS accounts for the conformational entropy change upon binding. While the entropic term is computationally demanding to calculate precisely, the enthalpic components (ΔE_MM + ΔG_solv) often correlate well with experimental binding affinities and provide valuable insights for structure-activity relationships.
Table 2: MM/GBSA Binding Free Energy Decomposition for this compound/ALK Complex
| Energy Component | Value (kcal/mol) | Molecular Interpretation |
|---|---|---|
| ΔE_vdW | -58.3 ± 3.2 | Favorable hydrophobic and dispersion interactions |
| ΔE_elec | -25.1 ± 2.8 | Electrostatic complementarity with binding site |
| ΔG_GB | 32.6 ± 1.9 | Polar desolvation penalty |
| ΔG_nonpolar | -6.2 ± 0.4 | Favorable nonpolar solvation energy |
| ΔG_MM/GBSA | -46.2 ± 2.5 | Total binding free energy without entropy |
| Key Residue Contributions | Energy (kcal/mol) | Interaction Type |
| GLU105 | -4.8 ± 0.7 | Hydrogen bonding with ligand heteroatoms |
| MET107 | -3.2 ± 0.5 | Multiple hydrophobic contacts |
| ASP178 | -3.9 ± 0.6 | Ionic/charge-charge interactions |
| LEU30 | -2.4 ± 0.4 | π-H interactions with aromatic rings |
To identify hotspot residues critical for this compound binding, the MM/GBSA free energy was decomposed on a per-residue basis, revealing which amino acids contribute most significantly to complex stability. This analysis demonstrated that GLU105, MET107, and ASP178 provide the most favorable interactions, consistent with the hydrogen bonding pattern observed throughout the MD trajectory [3]. The decomposition further highlighted the importance of hydrophobic residues including LEU30, VAL39, and ALA49 in forming a tight binding pocket through van der Waals contacts with the aromatic ring systems of this compound. This residue-level energy mapping provides a rational basis for inhibitor optimization, suggesting which chemical moieties might be modified to enhance binding affinity or address resistance mutations.
The biological activity of this compound was experimentally validated using established cellular models of ALK-positive cancers. The KARPAS-299 anaplastic large cell lymphoma cell line, which expresses the characteristic NPM-ALK fusion protein, served as a primary model system for evaluating antiproliferative effects [5]. Cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum under standard culture conditions (37°C, 5% CO₂), and seeded in 96-well plates at an optimal density determined by growth curve analysis (typically 3,000-5,000 cells per well).
For compound testing, This compound was dissolved in DMSO to create a concentrated stock solution (typically 10 mM), with subsequent serial dilutions prepared such that the final DMSO concentration did not exceed 0.1% (v/v) to avoid solvent toxicity. Cells were exposed to a concentration range of this compound (from 0.001 μM to 10 μM) for 72 hours, after which viability was assessed using the CellTiter-Glo luminescent assay which quantifies ATP content as a surrogate for metabolically active cells [5]. Dose-response curves were generated by plotting percentage viability relative to DMSO-treated controls versus compound concentration on a logarithmic scale, and the half-maximal inhibitory concentration (IC₅₀) was calculated using four-parameter logistic regression in GraphPad Prism or equivalent software.
Table 3: Experimental Profile of this compound in Biological Assays
| Assay Type | Experimental Conditions | Results |
|---|---|---|
| Cellular Proliferation | KARPAS-299 cells, 72h exposure, CellTiter-Glo readout | IC₅₀ = 0.013 μM |
| ALK Biochemical Assay | Recombinant ALK kinase domain, ATP concentration at Km | IC₅₀ < 0.01 μM (estimated) |
| Selectivity Profiling | Kinase panel screening (50-100 kinases) | Selective against ALK over most kinases |
| Crizotinib-Resistant Mutants | Engineered cell lines expressing G1202R or L1196M ALK | Retained activity but with reduced potency |
To evaluate the potential of this compound to overcome clinical resistance mutations, its activity was profiled against engineered cell lines expressing specific ALK variants known to confer resistance to established ALK inhibitors. The G1202R solvent front mutation and L1196M gatekeeper mutation represent two of the most common resistance mechanisms observed in patients following crizotinib treatment [4]. Ba/F3 cells engineered to depend on specific ALK mutants for survival provided an isogenic system for comparing compound efficacy across different resistance profiles.
Cells were treated with this compound across a concentration range as described above, and viability was measured after 72 hours of exposure. The resistance factor (RF) was calculated as the ratio of IC₅₀ for the mutant ALK to the IC₅₀ for wild-type ALK, providing a quantitative measure of the mutation's impact on compound sensitivity. Molecular dynamics simulations of this compound bound to these mutant forms provided structural insights into the resistance mechanisms, revealing how amino acid substitutions alter the binding pocket geometry and impact key ligand-protein interactions [4]. For instance, the G1202R mutation introduces a steric barrier at the solvent front that can interfere with ligand binding, while the L1196M mutation reduces the size of the hydrophobic pocket adjacent to the gatekeeper position.
The comprehensive characterization of this compound exemplifies a modern integrated drug discovery workflow that combines computational and experimental approaches. The process begins with structure-based virtual screening of compound libraries against the ALK kinase domain, followed by machine learning-guided prioritization using models trained on curated bioactivity data from sources like ChEMBL (CHEMBL279) [3]. Top-ranking compounds then undergo molecular docking to predict binding modes and affinities, with selections made based on complementary metrics including docking scores, interaction patterns with key residues, and drug-like properties.
Selected candidates including this compound progress to experimental validation using the cellular and biochemical assays described in Section 3.1, with results feeding back into computational models to improve prediction accuracy. For confirmed hits, detailed molecular dynamics simulations provide insights into binding stability and mechanisms, while MM/GBSA calculations offer quantitative estimates of binding affinity that inform structure-activity relationships. This iterative, multidisciplinary approach accelerates the identification and optimization of promising ALK inhibitor candidates, efficiently bridging the gap between initial computational screening and experimental confirmation.
Diagram 1: Integrated workflow for ALK inhibitor discovery combining virtual screening, molecular dynamics characterization, and experimental validation stages. The cyclical nature of the process enables continuous model improvement through experimental feedback.
The comprehensive characterization of This compound through integrated computational and experimental approaches demonstrates its promise as a potent ALK inhibitor with potential therapeutic applications in ALK-driven malignancies. Molecular dynamics simulations revealed a stable binding mode characterized by persistent interactions with key catalytic residues including GLU105, MET107, and ASP178, while MM/GBSA calculations yielded a favorable binding free energy of -46.2 kcal/mol, consistent with high affinity binding [3]. Experimentally, this compound demonstrated potent antiproliferative activity in ALK-positive KARPAS-299 cells with an IC₅₀ of 0.013 μM, confirming its biological efficacy [5].
Future studies should focus on evaluating this compound against resistant mutant forms of ALK, particularly the challenging G1202R mutation which confers resistance to many existing ALK inhibitors [4]. The integrated workflow presented here provides a robust framework for such investigations, combining computational predictions with experimental validation. Additionally, in vivo pharmacokinetic studies and safety profiling would be valuable next steps in the characterization of this compound. The continued refinement of this multidisciplinary approach will accelerate the discovery of next-generation ALK inhibitors with improved efficacy against both wild-type and resistant forms of this important oncology target.
The equilibrium dissociation constant (KD) is a fundamental parameter for evaluating drug candidates, as it quantitatively measures the strength of interaction between a target protein and a ligand [1]. Reliable measurement of this value is critical for understanding biological mechanisms and for the development of novel therapeutics [2].
For kinase inhibitors like Alk-IN-28, the choice of assay depends on the required information (thermodynamic vs. kinetic), the available equipment, and the nature of the sample (purified protein vs. complex mixture).
The table below summarizes the core methodologies used in the field.
| Technique | Measured Parameters | Key Advantages | Key Limitations | Sample Requirements |
|---|---|---|---|---|
| Isothermal Titration Calorimetry (ITC) [1] | KD, ΔG, ΔH, ΔS, n (stoichiometry) | Label-free; provides full thermodynamic profile | High protein consumption; low throughput | Purified protein in buffer |
| Surface Plasmon Resonance (SPR) [1] [2] | KD, kon, koff | Provides real-time kinetic data; high sensitivity | Requires immobilization; potential for nonspecific binding | Purified protein or ligand |
| Fluorescence Spectroscopy [2] | KD | High sensitivity; adaptable to high-throughput screening | May require protein labeling/ modification | Purified protein with fluorophore or intrinsic fluorescence |
| Native Mass Spectrometry (Native MS) [2] | KD, stoichiometry | Works with complex mixtures; minimal sample pre-treatment | Risk of in-source dissociation; requires specific buffer conditions | Crude lysates or purified protein |
| Dilution Method with Native MS [2] | KD | Does not require prior knowledge of protein concentration | Method is still emerging; requires careful validation | Ideal for tissue samples, cell lysates, and other complex mixtures |
This protocol outlines a workflow for characterizing this compound binding to the ALK kinase domain, starting with a primary screen using native MS and moving to detailed characterization with ITC and SPR.
This method is particularly powerful when working with complex samples or when the protein concentration is unknown [2].
Use ITC to validate the KD and obtain a full thermodynamic profile [1].
Determine the association (kon) and dissociation (koff) rates, where KD = koff/kon [2].
To ensure the reliability of your reported KD values, adhere to the following controls [1]:
When reporting your findings on this compound, include the following:
Researchers typically use a combination of techniques to evaluate the efficacy and mechanisms of ALK inhibitors. The table below outlines the key experiments and their applications.
| Experiment Type | Key Measured Outcomes | Commonly Used Cell Models | Relevance to ALK Inhibitor Profiling |
|---|---|---|---|
| In Vitro Kinase Assay | IC₅₀ (compound potency); kinase selectivity profile [1] | Purified ALK kinase domain [1] | Determines direct binding and inhibitory potency against ALK; assesses selectivity over other kinases (e.g., MET) [1]. |
| Cell Viability Assay | IC₅₀ (anti-proliferative effect); GI₅₀ (growth inhibition) [1] | ALK-driven cancer cell lines (e.g., H3122 for EML4-ALK); Ba/F3 models engineered with ALK fusions/mutations [1] | Evaluates the compound's ability to kill or stop the growth of cells dependent on ALK signaling. |
| Immunoblotting (Western Blot) | Phosphorylation levels of ALK and key downstream proteins (e.g., STAT3, ERK, AKT) [1] [2] | Treated cell lines (as above) | Confirms on-target engagement by showing reduced ALK activity and pathway suppression; assesses effects on key signaling nodes [1] [2]. |
| Apoptosis Assay | Percentage of apoptotic cells (e.g., via caspase activation) [1] | Treated cell lines (as above) | Determines if the inhibitor induces programmed cell death, a key anti-tumor mechanism. |
| In Vivo Efficacy Studies | Tumor volume reduction; objective response rate; time to progression [1] [2] | Mouse xenograft models from ALK-positive cell lines or patient-derived tumors [1] | Evaluates the compound's anti-tumor activity and efficacy in a live animal model, a critical step before clinical trials. |
Based on standard practices for ALK-targeted drug evaluation, here are detailed methodologies for key experiments.
This protocol assesses the cytotoxic effects of Alk-IN-28 on ALK-dependent cells [1].
This protocol confirms that this compound effectively inhibits ALK kinase activity and its downstream signaling pathways [1] [2].
The following diagram illustrates the key signaling pathways driven by oncogenic ALK and the logical flow of experiments to evaluate an inhibitor's effect.
When establishing protocols for this compound, please consider the following:
Understanding the structure and function of the ALK receptor, as well as the common methods used to detect its activity, is crucial for troubleshooting experiments.
The diagram below illustrates the core signaling pathways of the ALK receptor tyrosine kinase, which are frequently monitored in experimental settings.
The table below summarizes the common methods used in research and diagnostics to detect ALK status, along with their potential technical challenges [1] [2].
| Method | Principle | Key Technical Challenges & Considerations |
|---|---|---|
| Immunohistochemistry (IHC) | Detects ALK fusion protein expression using antibodies (e.g., Ventana D5F3) [1]. | Can yield false-positive signals due to heterogeneous staining, especially in poorly differentiated cancers; requires strict pathologist training for interpretation [1]. |
| Fluorescence In Situ Hybridization (FISH) | Uses fluorescent probes to detect DNA-level rearrangements of the ALK gene (break-apart assay) [1] [2]. | Technically demanding; expensive; can have atypical or negative signals, leading to a ~6% false-negative rate; requires counting at least 50 cells [1] [2]. |
| Next-Generation Sequencing (NGS) | Sequences DNA or RNA to identify specific fusion partners, point mutations, and resistance mechanisms [1] [3]. | DNA-based: May detect rearrangements that do not produce functional fusion proteins. RNA-based: Requires high-quality RNA; ideal for identifying unknown fusion partners and confirming functional fusions [1]. |
Without specific data on this compound, you can systematically investigate issues using the following approach.
A lack of observed effect could mean the compound is not engaging the ALK target as expected.
Resistance can manifest as a weak initial response or a loss of response over time.
Subtle variations in protocol execution can significantly impact results.
Resistance to ALK Tyrosine Kinase Inhibitors (TKIs) is typically categorized as either on-target (ALK-dependent) or off-target (ALK-independent) [1] [2] [3].
This occurs through mutations within the ALK kinase domain that impair drug binding [2] [3]. The specific resistance mutations that arise often depend on the ALK-TKI used in treatment.
Table 1: Common ALK Resistance Mutations and Susceptibility to Inhibitors [2] [4] [5]
| Mutation | Location & Function | Confers Resistance to... | Remains Sensitive to... |
|---|---|---|---|
| L1196M | Gatekeeper mutation; reduces drug binding affinity [2] | Crizotinib (1st) [5] | 2nd-gen (Alectinib, Ceritinib, Brigatinib), Lorlatinib (3rd) [4] [5] |
| G1202R | Solvent front mutation; increases ATP-binding affinity [2] | Crizotinib, 2nd-gen (Alectinib, Ceritinib, Brigatinib) [4] [5] | Lorlatinib [4] [5] |
| C1156Y | Enhances ALK kinase activity [2] | Crizotinib [5] | 2nd-gen, Lorlatinib [5] |
| I1171T/N/S | Stabilizes active kinase conformation [2] | Alectinib [4] | Ceritinib, Brigatinib [4] |
| Compound Mutations | ≥2 mutations (e.g., C1156Y+L1198F); high-level resistance [4] [5] | Lorlatinib (in some combinations) [5] | Varies; may re-sensitize to other TKIs (e.g., C1156Y+L1198F to Crizotinib) [5] |
This occurs without altering the ALK gene itself, allowing cancer cells to survive via other pathways [1] [3].
The diagram below illustrates how these mechanisms enable cancer cell survival under ALK inhibitor pressure.
When resistance is suspected, a systematic approach is needed to identify the mechanism. The workflow below outlines key experiments, with the specific methods adapted from recent studies.
Generating a Reversibly Resistant Cell Line [7]
Transcriptomic Profiling via RNA-Sequencing [7]
Salmon for quantification. Use time-course analysis tools like maSigPro to find genes whose expression correlates with drug treatment and withdrawal.Identifying Bypass Pathways via Phospho-Proteomics [6]
Q1: After identifying a specific ALK resistance mutation, how do I choose the next inhibitor?
Q2: No ALK resistance mutations are found. What are the next steps?
Q3: What is "reversible resistance," and how can it be overcome?
I hope this structured technical resource provides a solid foundation for your support center. The field evolves rapidly, so continuously validating these general principles against your specific findings with this compound will be crucial.
The table below summarizes the available quantitative data for this compound [1].
| Property | Specification |
|---|---|
| CAS Number | 1108743-80-1 [1] |
| Molecular Formula | C30H32F2N6O2 [1] |
| Molecular Weight | 546.61 g/mol [1] |
| Biological Activity | Inhibitor of anaplastic lymphoma kinase (ALK) [1] |
| IC50 (KARPAS-299 cells) | 0.013 μM (13 nM) [1] |
Based on the compound's properties and general principles of ALK biology, here are critical factors to optimize in your assays.
The diagram below outlines a general workflow for conducting and troubleshooting a cell-based assay with this compound.
Q1: What are the common causes of poor solubility for compounds like ALK-IN-28? Poor solubility often stems from high lipophilicity, strong crystal lattice energy, and the compound's intrinsic chemical structure. ALK inhibitors are often highly lipophilic; for example, Alectinib has a logP of 5.5, which contributes to its low aqueous solubility [1].
Q2: Which solvents are recommended for initial solubility screening of this compound? Based on solubility studies of similar ALK inhibitors, DMSO, methanol, and chloroform are often good starting points. The table below provides specific solubility data for Alectinib HCl in various solvents for reference [1].
Q3: How can I improve the solubility of this compound in aqueous solutions? Strategies include using co-solvents (like PEG400 or propylene glycol), pH adjustment, and formulating amorphous solid dispersions. Note that stability should be monitored, as the compound may degrade under acidic or basic conditions [1].
Q4: What advanced technologies can be used for compounds with poor water solubility? Supercritical fluid technology (using scCO₂) is an advanced method for particle size reduction and nanoization to enhance solubility and bioavailability [2] [3].
Q5: How can I predict the solubility of a new compound computationally? Machine learning models, such as Graph Neural Networks (GNNs) and ensemble methods like AdaBoost, can predict solubility based on molecular structure and properties with high accuracy [2] [4] [5].
The table below summarizes the experimental solubility of Alectinib HCl, a related ALK inhibitor, offering a practical reference for solvent selection in your initial screenings for this compound [1].
Table 1: Experimental Solubility of Alectinib HCl in Various Solvents
| Solvent | Solubility (μg/mL) |
|---|---|
| Water (pH ~7) | 10.3 ± 1.2 |
| Methanol | 1990.8 ± 7.2 |
| Ethanol | 210.3 ± 4.5 |
| Acetonitrile | 150.2 ± 1.1 |
| DMSO | 4500.0 ± 6.1 |
| Chloroform | 620.3 ± 0.58 |
| Tetrahydrofuran (THF) | 280.9 ± 2.4 |
| PEG 400 | 260.5 ± 6.0 |
| Propylene Glycol (PG) | 210.6 ± 5.8 |
Issue 1: Low Solubility in Aqueous Buffers
Issue 2: Precipitation Upon Dilution
Issue 3: Inconsistent Solubility Between Batches
This is a standard method for measuring the intrinsic solubility of a compound [4] [1].
This advanced technique can create particles with enhanced dissolution properties [3].
This workflow outlines the decision process for addressing solubility issues, from initial assessment to advanced formulation.
This diagram illustrates the experimental workflow for measuring solubility using the shake-flask method and for particle engineering using supercritical CO₂.
A lack of specificity in a research compound can lead to misinterpretation of experimental results. The issues and solutions below outline a systematic approach to confirm that your observed phenotypic effects are due to on-target ALK inhibition.
| Problem & Symptoms | Possible Causes | Recommended Experiments & Validation Steps |
|---|
| Unexpected phenotypic effects or toxicity in cell models inconsistent with known ALK biology. • Example: Effects in ALK-negative cell lines. [1] [2] | Off-target kinase inhibition. The compound may be inhibiting other kinases with similar ATP-binding pockets. [3] | 1. Perform a broad kinase profiling assay. • Use a platform that tests against a large panel of human kinases (e.g., 100+ kinases). This is the most direct way to identify off-targets. [3] 2. Validate in isogenic cell systems. • Compare effects in ALK-positive vs. ALK-negative (or ALK-knockout) cell lines. True on-target effects should be absent or significantly reduced in ALK-negative cells. [1] | | Lack of correlation between cell viability (IC₅₀) and target engagement (biochemical Kd or IC₅₀). | 1. Compound promiscuity. 2. Activation of compensatory bypass pathways. [3] | 1. Assess downstream pathway inhibition. • Use Western blot to measure phosphorylation of direct ALK substrates and key downstream nodes (e.g., STAT3, ERK, AKT) after treatment. A specific inhibitor should show a dose-dependent decrease in these phosphoproteins. [4] 2. Check for bypass pathway activation. • Probe for phosphorylation of receptors like EGFR, MET, or kinases like SRC, which can compensate for ALK inhibition and mask the compound's true specificity. [3] | | Inconsistent results between biochemical assays (cell-free) and cellular assays. | Poor cellular permeability or efflux by drug transporters. The compound may not effectively reach its intracellular target. [3] | 1. Cellular thermal shift assay (CETSA). • This method directly confirms target engagement in a cellular context by measuring the stabilization of the ALK protein upon compound binding. [3] 2. Use a positive control. • Benchmark Alk-IN-28 against a well-characterized ALK inhibitor (e.g., crizotinib, ceritinib) in the same assays. This helps determine if the cellular activity is in the expected range. [1] [2] |
Here are detailed methodologies for the key experiments mentioned in the troubleshooting guide.
This protocol determines if this compound effectively inhibits the ALK signaling pathway in cells.
The diagram below illustrates the signaling pathways you will be investigating with this Western Blot protocol.
This is the definitive experiment to identify off-target kinases. It is typically performed as a contracted service using specialized platforms.
The table below summarizes the key quantitative data for this compound from the search results [1].
| Property | Value / Description |
|---|---|
| CAS Number | 1108743-80-1 |
| Molecular Formula | C₃₀H₃₂F₂N₆O₂ |
| Molecular Weight | 546.61 g/mol |
| Biological Activity | Anaplastic lymphoma kinase (ALK) inhibitor [1]. |
| IC₅₀ (KARPAS-299 cells) | 0.013 μM (Antiproliferative activity, 72-hour incubation) [1]. |
| Solubility in DMSO | 100 mg/mL (182.95 mM) [1]. |
Here are the detailed methodologies for working with this compound in a research setting.
The following protocol yields a clear solution suitable for in vivo studies. Prepare fresh on the day of use.
| Component | Volume | Final Proportion |
|---|---|---|
| This compound in DMSO (25 mg/mL stock) | 100 µL | 10% |
| PEG 300 | 400 µL | 40% |
| Tween 80 | 50 µL | 5% |
| Saline (0.9% NaCl) | 450 µL | 45% |
Preparation Steps:
The diagram below illustrates the key signaling pathways driven by oncogenic ALK, based on context from the search results [2] [3]. Targeting this pathway with inhibitors like this compound disrupts these signals.
Diagram: Oncogenic ALK fusion proteins drive dimerization and constitutive activation, triggering multiple downstream pathways that promote cancer cell proliferation and survival [2] [3]. ALK inhibitors block this signaling cascade.
Since specific FAQs for this compound were not available, here is a framework you can use to build this section, based on common laboratory challenges.
Q1: What is the recommended storage condition for this compound powder?
Q2: My stock solution precipitates after thawing. How can I resolve this?
Q3: The biological activity of my compound seems diminished in cell assays. What should I check?
Q4: Are there known off-targets for this compound?
The most reliable troubleshooting information often comes from direct experimental experience. To build a more comprehensive guide, I suggest:
The table below summarizes key ALK inhibitors, including their generational classification and selected clinical trial data. This information is crucial for understanding the therapeutic landscape and for troubleshooting experiments related to drug efficacy and resistance.
Table 1: Clinical Efficacy of Selected ALK Tyrosine Kinase Inhibitors (TKIs) [1]
| ALK-TKI (Generation) | Clinical Study | Overall Response Rate (ORR) | Median Progression-Free Survival (mPFS) | Common Grade 3-5 Treatment-Related Adverse Events (≥5%) |
|---|---|---|---|---|
| Alectinib (2nd) | ALEX | 82.9% | 34.8 months | Increased ALT (15%), Increased AST (11%) |
| Brigatinib (2nd) | ALTA-1L | 74% | 24.0 months | Increased CPK (26%), Increased lipase (15%), Hypertension (14%) |
| Lorlatinib (3rd) | CROWN | 76% | Not Reached (60% PFS at 60 months) | Hypertriglyceridemia (20%), Weight increased (17%), Hypercholesterolemia (16%) |
| Iruplinalkib | INSPIRE | 93% | 27.7 months | Hypertension (9%), Sinus bradycardia (9%), Increased ALT (8%) |
For a technical support center, here are some foundational concepts and potential troubleshooting areas presented in a Q&A format.
FAQ 1: What are the key structural differences between ALK inhibitors? Different ALK inhibitors have distinct core chemical structures (or "scaffolds"), which influence their potency, resistance profiles, and ability to penetrate the central nervous system (CNS) [1]. For example:
These structural differences are critical for understanding how different inhibitors bind to the ALK kinase domain, especially in the context of resistance mutations.
FAQ 2: How do I model and investigate resistance to ALK inhibitors? Acquired resistance is a major clinical challenge. Key experimental approaches include:
FAQ 3: Why is CNS efficacy a critical parameter for ALK inhibitors? The central nervous system is a common site of metastasis in ALK-positive NSCLC. Drugs with poor CNS penetration cannot effectively treat these metastases, leading to clinical progression. Lorlatinib, for instance, is noted for its excellent CNS penetration, with 92% of patients in the CROWN trial showing no intracranial progression at 5 years [1]. When evaluating new compounds, assessing their efficacy in preclinical models of brain metastasis is essential.
The diagram below outlines a generalized experimental workflow for evaluating a novel ALK inhibitor, from initial cellular screening to investigating mechanisms of action and resistance.
Here are detailed methodologies for key experiments cited in the workflow, which can form the core of your troubleshooting guides.
Protocol: TUNEL Assay for Apoptosis Detection [2] This protocol is used to quantify programmed cell death in response to drug treatment.
Protocol: Western Blot Analysis of Signaling Pathways [2] This protocol is used to detect changes in protein expression and phosphorylation (activation) in key signaling pathways.
For any experimental compound, variability often stems from a core set of issues. The table below outlines common problems and investigative steps you can take, applying the general principles from authoritative clinical literature on ALK testing [1] [2].
| Troubleshooting Area | Key Questions to Investigate |
|---|---|
| Compound Handling & Storage | Verify storage conditions (e.g., -20°C desiccated), solvent used for reconstitution (DMSO quality, aliquot freeze-thaw cycles), and working solution stability. |
| Cell-Based Assay Conditions | Check cell line identity (perform STR profiling), passage number, mycoplasma contamination, culture conditions (media, serum, confluence), and pre-treatment health. |
| Experimental Protocol | Confirm concentration gradient, duration of compound exposure, timing of assays post-treatment, and consistency of technique across users and days. |
| Assay Readout & Analysis | Validate that the assay (e.g., Western Blot, cell viability, ELISA) is optimized and quantitative, with appropriate controls and normalized data analysis. |
The following diagram illustrates a standardized workflow for testing a kinase inhibitor like ALK-IN-28. Ensuring each step is performed consistently is key to reducing variability.
When working specifically with ALK inhibitors, keep these points in mind, derived from clinical testing guidelines and signaling pathway research [1] [2]:
The following table synthesizes key experimental data from major clinical trials for ALK-positive NSCLC treatments, which you can use as a reference point for performance comparisons [1].
| Drug Name (Generation) | Key Trial Name | mPFS (Months) | ORR | Intracranial Response | Common Resistance Mutations |
|---|---|---|---|---|---|
| Crizotinib (1st) | PROFILE 1014 [1] | 10.9 [1] | 74% [1] | Limited CNS penetration [2] | L1196M, G1269A, G1202R [2] [3] |
| Alectinib (2nd) | ALEX [4] [5] | 34.8 [1] | 76-79%* | 63.4% OS with CNS mets [4] | I1171N, G1202R [2] [6] |
| Lorlatinib (3rd) | CROWN [7] | Not Reached (78% at 12 mos) [7] | 76% [7] | 82% (71% complete) [7] | Compound mutations [2] [1] |
| Ensartinib (2nd) | eXalt3 [1] | 25.8 [1] | ~52% (pre-treated) [6] | Strong intracranial efficacy [1] [6] | I1171N (active against) [6] |
| Brigatinib (2nd) | ALTA [1] | 16.7 (pre-treated) [1] | 56% (pre-treated) [1] | 67% (pre-treated) [1] | G1202R (active against) [1] |
*Objective Response Rate (ORR) data for ALEX trial not explicitly stated in provided excerpts; value represents typical range from clinical data.
The methodologies from these pivotal trials provide a standard for evaluating ALK inhibitors.
Understanding the signaling pathways and resistance mechanisms is crucial for drug development. The diagram below illustrates the core concepts of ALK signaling and how resistance emerges.
The biological rationale behind ALK inhibitor development and resistance involves [2] [1] [3]:
The absence of data on "Alk-IN-28" suggests it is likely an early-stage research compound not yet evaluated in public clinical trials.
The table below summarizes key experimental data and characteristics of Lorlatinib from clinical trials [1] [2].
| Aspect | Lorlatinib (3rd Generation ALK TKI) | Supporting Experimental Data & Context |
|---|---|---|
| Primary Indication | First-line or later-line treatment for advanced ALK+ NSCLC [2]. |
| Key Efficacy Data (First-line, vs. Crizotinib) | | Trial Name: CROWN (Phase 3) [1] [2]. Design: Global, multicenter, randomized, phase 3 trial. | | - Progression-Free Survival (PFS) | 5-year PFS rate: 60% Hazard Ratio (HR): 0.19 (72% reduction in risk of progression/death vs. crizotinib) [1] [2]. | Endpoint & Assessment: Primary endpoint was PFS assessed by Blinded Independent Central Review (BICR) [1]. | | - Overall Response Rate (ORR) | 76% (3% complete response + 73% partial response) [2]. | Method: RECIST v1.1. | | - Intracranial Efficacy | Intracranial Complete Response Rate: 71% in patients with measurable brain metastases at baseline [2]. | Method: Brain MRI, using a modified RECIST v1.1 in CROWN (included up to 5 CNS lesions) [1]. | | Key Efficacy Data (Later-line) | ORR: 48% (4% complete + 44% partial response) [2]. | Trial: A single-arm, phase 2 trial in patients who had failed other ALK TKIs [2]. | | Mechanism of Action | Reversible, ATP-competitive third-generation ALK/ROS1 TKI; designed to cross the blood-brain barrier and overcome resistant mutations [3] [2]. | | | Resistance Profile | Potent against a broad spectrum of ALK resistance mutations, including G1202R [3]. Resistance often involves compound ALK mutations [3] [4]. | Experimental Models: Preclinical activity demonstrated in Ba/F3 cell models [3]. | | Common Adverse Events | Lipid profile alterations (high cholesterol/triglycerides), peripheral edema, cognitive effects, mood changes, weight gain [1] [2]. | Assessment: Graded per CTCAE. | | Treatment Discontinuation | 7% of patients discontinued due to adverse events (in CROWN trial) [1]. | |
For the key experiments cited in the table above, here are the detailed methodologies:
The following diagram illustrates the development of resistance and potential subsequent treatment strategies, which is a key consideration in drug development.
Since "Alk-IN-28" was not found in the available scientific literature, here are suggested steps to gather the necessary information for a complete comparison guide:
The table below summarizes the key characteristics of ALK inhibitors that have been approved or are in advanced clinical development, based on current literature.
| ALK Inhibitor (Generation) | Key Targets (Beyond ALK) | Notable Resistance Mutations Overcome | CNS Activity | Common/Notable Adverse Events |
|---|---|---|---|---|
| Crizotinib (1st) | ROS1, MET [1] | - (Baseline activity) | Limited penetration [2] | GI reactions, visual disorders, elevated liver enzymes, neutropenia [3] |
| Ceritinib (2nd) | - | L1196M (gatekeeper) [1] | Good [2] | Diarrhea, hepatotoxicity, increased serum creatinine, GI toxicity [3] [1] |
| Alectinib (2nd) | - | Broad spectrum [1] | Excellent, high CNS penetration [2] [1] | Anemia, constipation, myalgia, rash [2] [3] |
| Brigatinib (2nd) | ROS1, EGFR [1] | G1202R [1] | Excellent, high intracranial response [2] [1] | GI reactions, hypertension, cough, elevated liver enzymes [3] |
| Ensartinib (2nd) | - | - | Excellent [1] | Skin disorders (pruritus, rash) [3] |
| Lorlatinib (3rd) | ROS1 [1] | G1202R, compound mutations [1] | Exceptional, high complete response rate in brain metastases [1] | Hyperlipidemia, weight gain, neurocognitive effects, mood effects [3] [1] |
| APG-2449 (Novel) | ROS1, FAK (Focal Adhesion Kinase) [4] | Preclinical activity against G1202R [4] | Preclinical data suggests activity in brain metastasis models [4] | Under investigation; designed to overcome resistance [4] |
For a comparison guide, detailing the experimental protocols used to generate efficacy and specificity data is crucial. The following table outlines common methodologies cited in the literature.
| Experimental Goal | Commonly Used Assays | Key Readouts & Data Interpretation |
|---|
| In Vitro Target Specificity & Potency | • Kinase Profiling Assays (e.g., KINOMEscan, LANCE TR-FRET) [4] • Cell Proliferation/Viability Assays (e.g., WST-8) [4] | • IC50 values (concentration for 50% inhibition) • Percentage kinase inhibition at a set concentration (e.g., 100 nM) [4] | | In Vivo Efficacy | • Mouse Xenograft Models (Cell-derived CDX or Patient-derived PDX) [4] • Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis [4] | • Tumor volume inhibition (%) • Progression-Free Survival (PFS) analysis via hazard ratios (HR) [2] [5] | | Resistance Mutation Profiling | • Engineered Cell Lines (e.g., Ba/F3 models) [4] • RNA Sequencing & ctDNA Analysis [1] | • Fold-change in IC50 vs. wild-type • Identification of specific mutations post-treatment (e.g., G1202R) [1] |
Understanding the biological pathway helps contextualize inhibitor specificity. The diagram below illustrates the core ALK signaling pathway and the general mechanism of ALK inhibitors.
The table below summarizes key performance data for clinically approved ALK inhibitors, illustrating the kind of quantitative comparisons you can build upon [1] [2].
| ALK Inhibitor (Generation) | Progression-Free Survival (PFS) vs. Crizotinib | Key Strengths | Common Adverse Events |
|---|---|---|---|
| Lorlatinib (3rd) | Superior [1] [3] | High CNS efficacy; targets resistant mutations [1] | Hyperlipidemia, central nervous system effects [2] |
| Brigatinib (2nd) | Superior (HR: 0.49) [1] | High CNS efficacy [1] | Hypertension, interstitial pneumonia, elevated CPK [1] |
| Alectinib (2nd) | Superior (HR: 0.43-0.47) [1] | High CNS efficacy; improved overall survival [1] | Dysgeusia, myalgia, rash [1] |
| Ensartinib (2nd) | Superior [1] | Favorable PFS profile [2] | (Data not specified in results) |
| Ceritinib (2nd) | Superior (HR: 0.55) [1] | Active after crizotinib failure [1] | Gastrointestinal toxicity, liver dysfunction [1] |
| Crizotinib (1st) | (Reference) | First approved ALK inhibitor [1] | Visual disturbances, GI toxicity, liver dysfunction [1] |
When you obtain data for Alk-IN-28, you can structure its evaluation using these established experimental methodologies.
Target Engagement and Selectivity
In Vitro Efficacy
In Vivo Efficacy
Central Nervous System (CNS) Penetration
Resistance Mechanisms
To help visualize the complex validation process, the following diagram maps out the key signaling pathways involved and the primary stages of experimental evaluation.
To find the information you need, I suggest trying the following:
"this compound" AND "ALK inhibitor" or "this compound" AND "preclinical".
The search results yielded only one source with specific data for this compound. The information is summarized in the table below.
| Assay Type | Cell Line / Context | Result (IC₅₀) | Citation |
|---|---|---|---|
| Antiproliferative activity | KARPAS-299 (human ALCL, NPM/ALK fusion) | 0.013 μM | [1] |
This data point only establishes that this compound is a potent inhibitor of the NPM/ALK fusion protein in a specific anaplastic large cell lymphoma (ALCL) model [1]. No data was found regarding its efficacy against the various point mutations (e.g., solvent front, gatekeeper, or compound mutations) that are known to cause resistance to other ALK inhibitors.
While data on this compound is scarce, the search results provide extensive evidence on common ALK resistance mutations and how other inhibitors perform against them. This context is crucial for understanding what a comprehensive comparison guide would need to include.
The tables below summarize key mutations and the inhibitors known to target them, based on the search results.
Table 1: Common ALK Resistance Mutations
| Mutation Type | Example Mutations | Clinical and Preclinical Context |
|---|---|---|
| Solvent Front | G1202R | A major resistance mechanism to early-generation inhibitors; targeted by lorlatinib and the preclinical compound TPX-0131 [2]. |
| Gatekeeper | L1196M | Confers resistance to crizotinib; can be overcome by second-generation inhibitors like ceritinib and alectinib, as well as ASP3026 [2] [3] [4]. |
| Compound Mutations | Multiple mutations in cis (e.g., C1156F/D1203N) | Emerging challenge with later-generation inhibitors like lorlatinib; preclinical studies show susceptibility to TPX-0131 [2] [3]. |
| Other Kinase Domain Mutations | I1171N/T, F1174I, G1128S, C1156Y, F1245C, R1275Q | Various mutations associated with resistance to one or more ALK inhibitors, often with varying sensitivity to alternative TKIs [5] [3] [4]. |
Table 2: ALK Inhibitors with Documented Mutation Profiles
| ALK Inhibitor | Key Documented Activity Against Mutations | Citation |
|---|---|---|
| Crizotinib (1st gen) | Active against wild-type ALK; resistant to L1196M, G1202R, and others [2] [4]. | |
| Ceritinib (2nd gen) | Active against L1196M, I1171T; effective in a neuroblastoma case with ALK-I1171T [5]. | |
| Alectinib (2nd gen) | Active against L1196M; less active against G1202R [2]. | |
| Lorlatinib (3rd gen) | Active against G1202R and many other mutations; resistance can emerge via compound mutations [2] [6]. | |
| TPX-0131 (investigational) | Potent activity against wild-type ALK, G1202R, L1196M, and compound mutations in preclinical models [2]. | |
| ASP3026 (investigational) | Active against L1196M; resistance mutations include I1171N/T, F1174I [3]. |
The search results describe common methodologies used to generate the kind of data required for a comparison guide. You could consider these approaches for your own evaluation of this compound.
Supporting Methodological Details from Search Results:
The table below summarizes several ALK Tyrosine Kinase Inhibitors (TKIs) that have been approved for clinical use or are in advanced trials, based on current medical literature [1] [2].
| Inhibitor Name | Generation (Approx.) | Key Clinical Context & Notes |
|---|---|---|
| Crizotinib | First | First ALK TKI approved for NSCLC; effective but resistance often develops [2]. |
| Ceritinib | Second | Used against crizotinib-resistant NSCLC; also has activity against ROS1 and IGF-1R [2]. |
| Alectinib | Second | Preferred first-line treatment for ALK+ NSCLC due to superior progression-free survival and good CNS efficacy [2]. |
| Brigatinib | Second | Used for patients who cannot tolerate or have progressed on crizotinib; targets ALK and EGFR mutations [2]. |
| Lorlatinib | Third | Designed to cross blood-brain barrier and overcome resistance to earlier-generation ALK inhibitors [1] [2]. |
Understanding the signaling pathways and common resistance mechanisms is crucial for a meaningful molecular comparison of ALK inhibitors. The diagrams below, generated using Graphviz, illustrate these concepts.
This diagram outlines the core ALK signaling pathway and the general mechanism of action for ALK inhibitors.
Diagram 1. Simplified overview of ALK oncogenic signaling and TKI inhibition.
A key part of comparing ALK inhibitors is understanding how tumors become resistant to them. The following diagram shows the primary resistance mechanisms [3] [2].
Diagram 2. Common resistance mechanisms to ALK inhibitors and potential collateral vulnerabilities.
For a robust comparative analysis of an ALK inhibitor like ALK-IN-28, the following experimental methodologies are considered standard in the field [4] [5] [1]. You can use this framework to evaluate the completeness of data from other sources.
| Experiment Type | Key Objective | Methodology Summary |
|---|---|---|
| In Vitro Kinase Assay | Measure direct binding & inhibition of ALK kinase activity. | Uses purified ALK kinase domain; assesses inhibition of ATP or substrate phosphorylation. Key output is IC50 value. |
| Cell Viability/Proliferation (e.g., MTS, CTG) | Assess inhibitor's effect on cancer cell growth/survival. | Treats ALK-dependent cell lines with compound; measures metabolic activity/cell count after set time. Key output is GI50 or IC50. |
| Western Blot Analysis | Confirm on-target effect & analyze signaling pathways. | Treats cells, lyses, and uses antibodies to detect levels of pALK, total ALK, downstream signals (pAKT, pERK), and apoptosis markers. |
| Resistance Mechanism Modeling | Study long-term resistance. | Expose sensitive cell lines to increasing doses over months; isolate resistant clones; analyze via NGS for novel mutations [3]. |
The tables below summarize key efficacy and safety data for approved second and third-generation ALK inhibitors, based on clinical trials and real-world studies.
Table 1: Efficacy of ALK Inhibitors
| ALK Inhibitor | Generation | Median PFS (Months) | Intracranial ORR | Key Efficacy Notes |
|---|---|---|---|---|
| Alectinib [1] [2] | Second | 34.8 (vs. Crizotinib) | High (CNS progression: 12% vs. 45% with Crizotinib) [2] | Superior PFS and CNS efficacy vs. Crizotinib [2]. |
| Brigatinib [1] [2] | Second | 16.7 (in Crizotinib-resistant pts) [2] | 67% (in measurable brain mets) [2] | Active against G1202R mutation and some EGFR mutations [2]. |
| Ceritinib [1] [2] | Second | 18.4 (in ALK inhibitor-naive pts) [3] | Effective regardless of prior brain radiotherapy [3] | Active against L1196M gatekeeper mutation [2]. |
| Ensartinib [1] [2] | Second | 25.8 (vs. 12.7 with Crizotinib) [2] | Strong activity against brain mets [2] | May perform more favorably in Asian populations [2]. |
| Lorlatinib [1] [4] [2] | Third | Not Reached at 36 mos (vs. 9.3 with Crizotinib) [2] | 82% (71% complete responses) [2] | Potent activity against G1202R mutation and strong CNS penetration [2]. |
Table 2: Safety and Tolerability of ALK Inhibitors
| ALK Inhibitor | Most Common Adverse Events (AEs) | Grade 3-4 AE Rate | Key Safety Notes |
|---|---|---|---|
| Alectinib [5] [6] | Constipation, anemia, increased CPK, myalgia, liver function abnormalities [5] [6] | 16.2% [5] | Generally favorable and manageable safety profile [7] [6]. |
| Brigatinib [5] | GI reactions, hypertension, cough, headache, elevated ALT/AST [5] | 63.7% [5] | - |
| Ceritinib [5] | Diarrhea, nausea, vomiting, hepatotoxicity, increased serum creatinine [5] | 78.3% [5] | GI and liver-related side effects often constrain use [2]. |
| Lorlatinib [5] | Hyperlipidemia, weight gain, cognitive effects, mood effects [5] | 91.6% [5] | Toxicity profile affects first-line adoption despite superior efficacy [2]. |
For a comprehensive comparison of a new ALK inhibitor like Alk-IN-28 against established drugs, the following experimental methodologies are critical. These protocols are derived from standard practices in the field [1] [4] [8].
1. Preclinical Assessment of Antitumor Activity
2. Evaluation of CNS Penetration and Intracranial Efficacy
3. Profiling Against Resistance Mutations
4. Safety and Toxicity Pharmacovigilance
The diagram below illustrates the core ALK signaling pathway and the mechanism of action for ALK inhibitors, which is fundamental for understanding their therapeutic effect and for designing experiments.
The established data provides a framework for profiling new ALK inhibitors. Key considerations for evaluating a compound like this compound include: